molecular formula C31H21ClN9Na3O9S3 B12731851 Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate CAS No. 84434-57-1

Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12731851
CAS No.: 84434-57-1
M. Wt: 864.2 g/mol
InChI Key: VQUVUAWDYNXRIM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine.

    Coupling Reaction: The diazonium salt formed is then coupled with 7-sulphonato-1-naphthylamine to form an azo compound.

    Further Coupling: This intermediate is further coupled with 2,5-dimethylphenylamine and finally with naphthalene-1,5-disulphonic acid to form the final product.

Industrial Production Methods

Industrial production typically involves large-scale batch processes where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the amino and azo groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is used in various scientific research applications:

    Chemistry: As a pH indicator and in titrations.

    Biology: In staining techniques for microscopy.

    Medicine: As a diagnostic dye in medical imaging.

    Industry: In textile dyeing and as a colorant in inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various cellular components that interact with the dye, allowing it to be used in staining and imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
  • Trisodium 3-((4-((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,5-disulphonate

Uniqueness

The unique combination of the triazine ring and azo groups in Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate provides it with distinct chemical properties, making it particularly useful in applications requiring high stability and specific color properties.

Properties

CAS No.

84434-57-1

Molecular Formula

C31H21ClN9Na3O9S3

Molecular Weight

864.2 g/mol

IUPAC Name

trisodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C31H24ClN9O9S3.3Na/c1-15-11-26(16(2)10-25(15)40-38-17-12-22-20(28(13-17)53(48,49)50)4-3-5-27(22)52(45,46)47)41-39-24-9-8-23(34-31-36-29(32)35-30(33)37-31)19-7-6-18(14-21(19)24)51(42,43)44;;;/h3-14H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H3,33,34,35,36,37);;;/q;3*+1/p-3

InChI Key

VQUVUAWDYNXRIM-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.